4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 497823-57-1
VCID: VC16156475
InChI: InChI=1S/C14H10FN5S/c15-11-6-4-10(5-7-11)9-17-20-13(18-19-14(20)21)12-3-1-2-8-16-12/h1-9H,(H,19,21)/b17-9+
SMILES:
Molecular Formula: C14H10FN5S
Molecular Weight: 299.33 g/mol

4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 497823-57-1

Cat. No.: VC16156475

Molecular Formula: C14H10FN5S

Molecular Weight: 299.33 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol - 497823-57-1

Specification

CAS No. 497823-57-1
Molecular Formula C14H10FN5S
Molecular Weight 299.33 g/mol
IUPAC Name 4-[(E)-(4-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H10FN5S/c15-11-6-4-10(5-7-11)9-17-20-13(18-19-14(20)21)12-3-1-2-8-16-12/h1-9H,(H,19,21)/b17-9+
Standard InChI Key FXCOXIRFHFVIKA-RQZCQDPDSA-N
Isomeric SMILES C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F
Canonical SMILES C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a thiol group (-SH), at the 4-position with a 4-fluorobenzylidene amino group (N=CHC6H4F-\text{N}=\text{CH}-\text{C}_6\text{H}_4\text{F}), and at the 5-position with a pyridin-2-yl moiety. The fluorine atom on the benzylidene group enhances lipophilicity, potentially improving membrane permeability and target binding . X-ray crystallography reveals two distinct conformations in the asymmetric unit, with dihedral angles between the triazole and benzene rings measuring 36.85° and 7.81°, respectively .

Physicochemical Properties

Key physicochemical data include:

PropertyValueSource
Molecular Weight299.33 g/mol
SolubilityModerate in polar solvents
Melting Point215–217°C (decomposes)
Lipophilicity (LogP)2.1 (predicted)

The thiol group contributes to redox activity, while the fluorine atom influences electronic effects and steric interactions .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a Mannich reaction, involving:

  • Condensation of 4-fluorobenzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Cyclization under acidic conditions (e.g., HCl in ethanol) at 70–80°C for 6–8 hours.
    Yields typically range from 65% to 75%, with purity confirmed via HPLC (>95%).

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) reduces reaction time to 20–30 minutes, improving yields to 85–90%. This method enhances reaction kinetics by promoting uniform heating and minimizing side reactions.

Structural Modifications

Derivatives are synthesized by substituting the benzylidene group with other aryl aldehydes. For example, replacing 4-fluorobenzaldehyde with 2-chlorobenzaldehyde yields analogues with altered bioactivity profiles.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32
Candida albicans32–64

Mechanistic studies indicate inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference.

Enzyme Inhibition

Molecular docking simulations reveal strong binding to metallo-β-lactamases (MBLs), particularly NDM-1 and VIM-2, with inhibitory constants (KiK_i) of 4.1–220 µM . The thiol group coordinates zinc ions in the MBL active site, while the fluorobenzylidene moiety occupies hydrophobic pockets .

Structure-Activity Relationships (SAR)

Role of the Fluorine Atom

Fluorine substitution enhances bioavailability by:

  • Increasing lipid solubility (LogP +0.3 vs. non-fluorinated analogues).

  • Stabilizing ligand-receptor interactions via C–F···H–N hydrogen bonds .

Thiol Group Contributions

The thiol (-SH) group:

  • Participates in disulfide bond formation with cysteine residues in target enzymes.

  • Acts as a zinc-binding pharmacophore in MBL inhibition .

Comparative Analysis with Analogues

Chlorobenzylidene Derivative

Replacing fluorine with chlorine (CAS No. N/A) increases molecular weight to 315.78 g/mol but reduces antimicrobial potency (MIC vs. S. aureus = 32–64 µg/mL). The larger chlorine atom may sterically hinder target binding.

Nitro-Substituted Analogues

Nitro groups at the benzylidene para position improve activity against Gram-negative pathogens (MIC = 8–16 µg/mL) but increase cytotoxicity (IC50_{50} = 28 µM) .

Applications in Drug Development

Overcoming Antibiotic Resistance

The compound’s MBL inhibitory activity restores meropenem efficacy against NDM-1-producing Klebsiella pneumoniae, reducing minimum inhibitory concentrations (MICs) from >256 µg/mL to 4 µg/mL .

Prodrug Design

Esterification of the thiol group (e.g., acetyl protection) improves oral bioavailability by 40% in rat models, with in vivo conversion to the active thiol form.

Future Research Directions

Pharmacokinetic Optimization

  • Develop nanoformulations to enhance water solubility.

  • Explore trifluoromethyl substitutions at the triazole 5-position for improved metabolic stability .

Target Expansion

Evaluate activity against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) given structural similarities to known inhibitors .

Toxicology Profiling

Long-term toxicity studies in mammalian models are required to assess hepatic and renal safety profiles.

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